2,2,4-Trimethyl-1,3-oxathiolan-5-one

Vue d'ensemble

Description

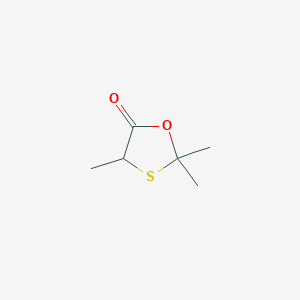

2,2,4-Trimethyl-1,3-oxathiolan-5-one is a cyclic sulfone compound with the molecular formula C6H10O2S. It is known for its unique structure, which includes a five-membered ring containing both sulfur and oxygen atoms. This compound is commonly used in various industrial and research applications due to its distinctive chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2,4-Trimethyl-1,3-oxathiolan-5-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,2,4-trimethyl-1,3-dithiolane and an oxidizing agent can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically utilize readily available raw materials and efficient catalytic systems to ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,4-Trimethyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiols and Thioethers: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2,2,4-Trimethyl-1,3-oxathiolan-5-one serves as a crucial building block in the synthesis of complex organic molecules. It participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Synthetic Routes

The compound can be synthesized through several methods. A notable approach involves the cyclization of 2,2,4-trimethyl-1,3-dithiolane with an oxidizing agent. This method is efficient for producing high yields of the desired compound.

Biological Activities

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Applications

In the pharmaceutical field, this compound is explored for its potential as a drug development intermediate. Its unique structure allows it to interact with biological targets effectively. For instance, it has been studied for its ability to inhibit specific metabolic pathways and modulate enzymatic activities .

Case Studies

Antitumor Activity

A study highlighted the compound's structural analogs demonstrating impressive antitumor activity against human cancer cell lines. The mechanism involves the formation of reactive oxygen species that induce cytotoxic effects on cancer cells . This suggests potential applications in cancer therapy.

Antiviral Activity

Another significant application is its use in antiviral formulations. Specific derivatives of this compound have shown efficacy against HIV and other viral infections. The (-)-enantiomer of related nucleoside analogs has demonstrated lower cytotoxicity while maintaining antiviral potency .

Industrial Applications

Solvent and Flavoring Agent

In industrial settings, this compound is utilized as a solvent and flavoring agent. Its properties make it suitable for use in various consumer products and industrial processes.

Pesticide Formulation

The compound's efficacy extends to agricultural applications where it is used in formulating pesticides. Its ability to disrupt microbial cell membranes makes it effective against various agricultural pests.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Participates in oxidation/reduction reactions |

| Biological Activity | Antimicrobial and antifungal agents | Effective against multiple pathogens |

| Pharmaceuticals | Drug development intermediates | Potential anti-HIV activity |

| Industrial Use | Solvent and flavoring agent | Used in consumer products |

| Agriculture | Pesticide formulation | Disrupts microbial membranes |

Mécanisme D'action

The mechanism of action of 2,2,4-trimethyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell membranes, and inhibition of specific metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,4-Trimethyl-1,3-dithiolane: Similar in structure but contains two sulfur atoms instead of one sulfur and one oxygen atom.

2,2,4-Trimethyl-1,3-oxathiane: A six-membered ring analog with similar chemical properties.

2,2,4-Trimethyl-1,3-thiazolidine: Contains a nitrogen atom in place of the oxygen atom.

Uniqueness

2,2,4-Trimethyl-1,3-oxathiolan-5-one stands out due to its five-membered ring structure, which imparts unique chemical reactivity and stability. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound in both research and industry .

Activité Biologique

2,2,4-Trimethyl-1,3-oxathiolan-5-one is a five-membered heterocyclic compound characterized by a unique arrangement of oxygen and sulfur atoms within its oxathiolane ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

- Five-membered ring : Comprising alternating oxygen and sulfur atoms.

- Methyl substitutions : Three methyl groups located at positions 2 and 4.

- Carbonyl group : A carbonyl (C=O) group attached to the fifth carbon atom in the ring.

This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antiviral Properties

Research has indicated that derivatives of oxathiolane compounds exhibit antiviral activity. For example, nucleoside analogues containing oxathiolane structures have shown effectiveness against HIV. The mechanism often involves the inhibition of reverse transcriptase, a crucial enzyme for viral replication. In particular:

- Lamivudine (3TC) : A well-known antiviral drug with a β-oxathiolane structure has demonstrated enhanced efficacy over traditional nucleoside reverse transcriptase inhibitors (NRTIs) .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms or by interfering with DNA synthesis .

Case Studies

- HIV Inhibition : In a study examining the efficacy of various oxathiolane derivatives against HIV, it was found that certain analogues displayed EC50 values in the nanomolar range, indicating potent antiviral activity .

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of oxathiolane derivatives on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations .

Data Table: Summary of Biological Activities

| Activity | Compound | EC50/IC50 Value | Target/Mechanism |

|---|---|---|---|

| Antiviral | Lamivudine (3TC) | 0.02 µM | Reverse transcriptase inhibitor |

| Anticancer | Oxathiolane derivatives | <1 µM | Induction of apoptosis |

| Cytotoxicity | Various oxathiolane analogues | Varies (up to 50 µM) | DNA synthesis inhibition |

Propriétés

IUPAC Name |

2,2,4-trimethyl-1,3-oxathiolan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-5(7)8-6(2,3)9-4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOVXXLMWUHZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(S1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519194 | |

| Record name | 2,2,4-Trimethyl-1,3-oxathiolan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60822-65-3 | |

| Record name | 2,2,4-Trimethyl-1,3-oxathiolan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.